molecular formula C19H18N2O3 B13759163 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide CAS No. 112022-06-7

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide

Cat. No.: B13759163
CAS No.: 112022-06-7
M. Wt: 322.4 g/mol
InChI Key: ZAGSATOZMNXKMU-UHFFFAOYSA-N
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Description

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is a chemical compound with the molecular formula C18H19N3O2 This compound is known for its unique structure, which includes an anthracene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide typically involves the reaction of anthracene derivatives with appropriate reagents to introduce the dimethylaminoethyl and dioxo groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.

Scientific Research Applications

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A structurally similar compound with two ketone groups on the anthracene core.

    N-(2-(Dimethylamino)ethyl)anthracene-9,10-dione: Another related compound with similar functional groups.

Uniqueness

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

112022-06-7

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9,10-dioxoanthracene-1-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21(2)11-10-20-19(24)15-9-5-8-14-16(15)18(23)13-7-4-3-6-12(13)17(14)22/h3-9H,10-11H2,1-2H3,(H,20,24)

InChI Key

ZAGSATOZMNXKMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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